molecular formula C9H12N2O2 B2698355 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1779923-99-7

4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2698355
CAS No.: 1779923-99-7
M. Wt: 180.207
InChI Key: BWHBURIQMNDWSY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 4-position and a methyl group at the 1-position

Mechanism of Action

The mode of action of a pyrazole derivative would depend on its specific chemical structure and the functional groups it contains. Generally, these compounds can interact with various biological targets, leading to different physiological effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability .

The action environment of a compound refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence its activity, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with 1-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Cyclobutyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 4-Cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-Cyclobutyl-1-methyl-1H-pyrazole-5-sulfonic acid

Uniqueness: 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group adds steric hindrance, potentially affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

4-cyclobutyl-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)7(5-10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBURIQMNDWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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